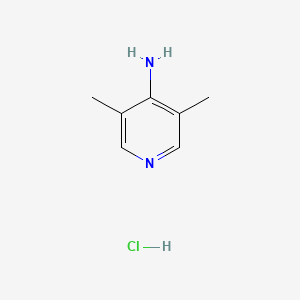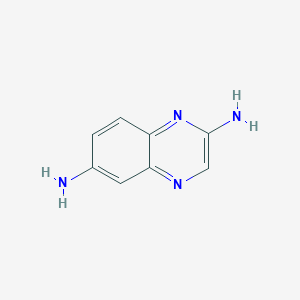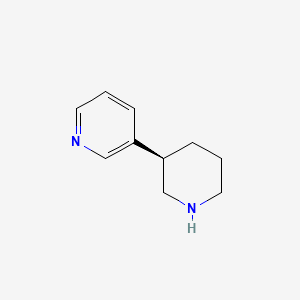![molecular formula C10H6N2 B11919798 Cyclobuta[B]quinoxaline CAS No. 6847-24-1](/img/structure/B11919798.png)
Cyclobuta[B]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobuta[B]quinoxaline is a nitrogen-containing heterocyclic compound characterized by a fused ring structure that includes both a benzene ring and a pyrazine ring. This compound is part of the broader class of quinoxalines, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobuta[B]quinoxaline typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction can be carried out under various conditions, including refluxing in ethanol or acetic acid for several hours . Recent advancements have also explored green chemistry approaches, such as ultrasound irradiation and microwave-assisted synthesis, to improve efficiency and reduce environmental impact .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. These methods may include the use of heterogeneous catalysts, such as HClO4·SiO2, to facilitate the cyclization-oxidation processes . Additionally, the use of eco-friendly solvents and reaction media, such as water, is becoming increasingly popular in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobuta[B]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can exhibit enhanced biological activities and improved material properties .
Applications De Recherche Scientifique
Cyclobuta[B]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of Cyclobuta[B]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it can inhibit tyrosine kinases and C-MET kinases, leading to the induction of apoptosis in cancer cells . Additionally, it can interfere with tubulin polymerization, further contributing to its anticancer effects .
Comparaison Avec Des Composés Similaires
Cyclobuta[B]quinoxaline can be compared with other similar compounds, such as:
Quinoxaline: A simpler structure with similar biological activities.
Pthalazine: Another nitrogen-containing heterocyclic compound with distinct pharmacological properties.
Quinazoline: Known for its anticancer and anti-inflammatory activities.
This compound stands out due to its unique fused ring structure, which imparts exceptional stability and high redox potentials, making it a promising candidate for various applications .
Propriétés
Numéro CAS |
6847-24-1 |
|---|---|
Formule moléculaire |
C10H6N2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
cyclobuta[b]quinoxaline |
InChI |
InChI=1S/C10H6N2/c1-2-4-8-7(3-1)11-9-5-6-10(9)12-8/h1-6H |
Clé InChI |
DLESZHBEKLWNRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC3=CC=C3N=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-](/img/structure/B11919737.png)





![1-Imidazo[1,2-a]pyridin-5-ylethanamine](/img/structure/B11919778.png)
![2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11919781.png)
![alpha-Methylimidazo[1,2-a]pyridine-8-methanamine](/img/structure/B11919783.png)

